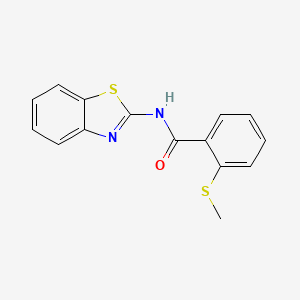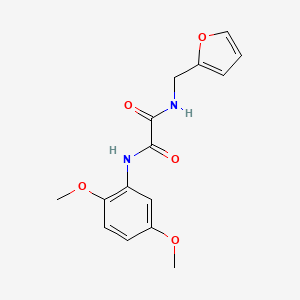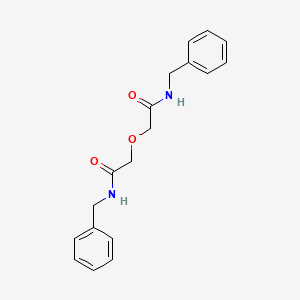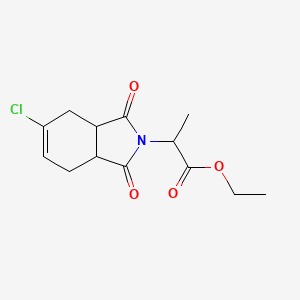
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. For example, studies have shown that this compound can reduce anxiety-like behavior in mice and rats, suggesting that it may be useful for treating anxiety disorders. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression, indicating that it may be a potential treatment for depression. Moreover, this compound has been found to reduce drug-seeking behavior in rats, suggesting that it may be useful for treating addiction.
Mécanisme D'action
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide works by selectively activating the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. When activated, mGluR7 inhibits the release of glutamate, a neurotransmitter that is involved in various neurological processes. This inhibition of glutamate release leads to a reduction in neuronal excitability, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, studies have shown that this compound can increase the release of GABA, a neurotransmitter that is involved in inhibitory signaling in the brain. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting neuronal growth and survival. Moreover, this compound has been shown to reduce the release of dopamine, a neurotransmitter that is involved in reward signaling in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments is that it is a selective agonist for the mGluR7 receptor, which means that it can be used to specifically target this receptor without affecting other receptors in the brain. Additionally, this compound has been shown to have a long half-life in the brain, which means that its effects can be sustained for several hours. However, one limitation of using this compound in lab experiments is that it is relatively expensive compared to other compounds that are used to study the mGluR7 receptor.
Orientations Futures
There are several future directions for research on N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including anxiety, depression, and addiction. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Moreover, further studies could be conducted to elucidate the biochemical and physiological effects of this compound, which could provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N~1~-allyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1-naphthylamine with allyl bromide, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the resulting product with glycine to form this compound. The overall yield of this synthesis method is around 15%, and the purity of the final product can be improved through recrystallization.
Propriétés
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-11-17-16(19)12-18(22(2,20)21)15-10-6-8-13-7-4-5-9-14(13)15/h3-10H,1,11-12H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFUWWYJHCTETJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5000680.png)

![4-tert-butyl-N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5000692.png)

![2-(4-methoxyphenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5000701.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5000712.png)
![4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5000724.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5000725.png)

![5-{[(2-hydroxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5000737.png)


![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(3-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5000755.png)